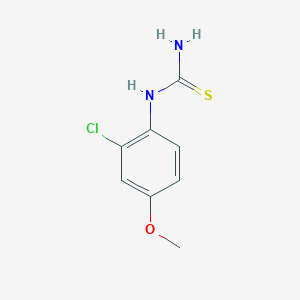
1-(2-Chloro-4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chloro-4-methoxyphenyl)thiourea” is an organosulfur compound . It has a molecular weight of 216.69 .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The specific synthesis process for “1-(2-Chloro-4-methoxyphenyl)thiourea” is not detailed in the available resources.Molecular Structure Analysis
The IUPAC name for this compound is “1-(2-chloro-4-methoxyphenyl)thiourea” and its InChI code is "1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13)" .Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
This compound has been studied for its potential antidiabetic properties. The synthesis of novel thiourea derivatives, including 1-(2-Chloro-4-methoxyphenyl)thiourea, aims to explore their efficacy in managing diabetes through various biological pathways .
Antibacterial Properties
Researchers have evaluated the antibacterial capabilities of thiourea derivatives. These compounds, due to their structural characteristics, may inhibit the growth of certain bacteria, making them valuable in the development of new antibacterial agents .
Antioxidant Effects
The antioxidant properties of thiourea derivatives are of significant interest. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing cellular damage .
Anticholinesterase Activity
1-(2-Chloro-4-methoxyphenyl)thiourea has been assessed for anticholinesterase activity. This is relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors play a crucial role .
Ionophore Behavior
The structural elucidation of thiourea derivatives has revealed their behavior as ionophores. These compounds can facilitate the transport of ions across cell membranes, which is useful in the development of ion-selective electrodes and sensors .
Chemosensor Applications
Due to their ability to form specific interactions with anions, thiourea derivatives are investigated as chemosensors. They offer selective and sensitive detection, which is crucial for environmental monitoring and analytical chemistry .
Material Science
In material science, the unique properties of thiourea derivatives are exploited to create advanced materials with specific functionalities. Their molecular structure can be tailored to interact with various substances, making them versatile in material synthesis and design .
Chemical Synthesis
1-(2-Chloro-4-methoxyphenyl)thiourea serves as a building block in chemical synthesis. Its reactivity allows for the creation of complex molecules, which can be used in various chemical processes and pharmaceutical developments .
Zukünftige Richtungen
Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections also exert cytotoxicity against different cell line tissues . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions . These promising properties suggest that “1-(2-Chloro-4-methoxyphenyl)thiourea” and similar compounds could have potential future applications in various fields.
Eigenschaften
IUPAC Name |
(2-chloro-4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZDZXCJLVDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

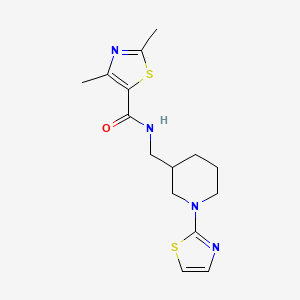
![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
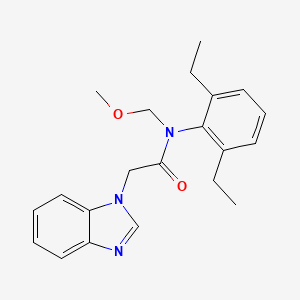
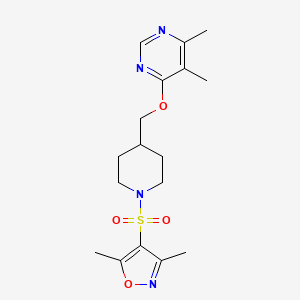
![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)
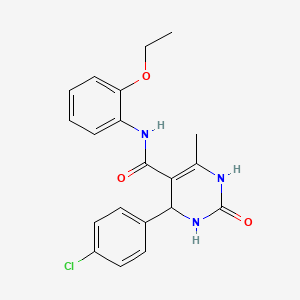
![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
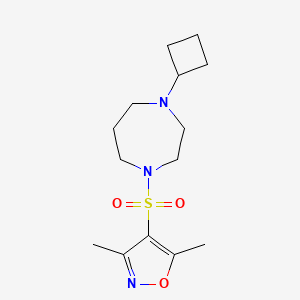
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)


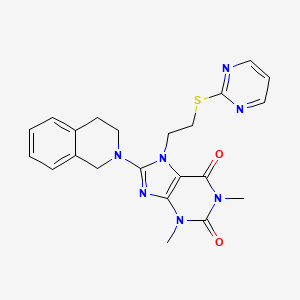
![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)